1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11N5·HCl It is known for its unique structure, which includes a cyclopropyl group and a tetrazole ring
Preparation Methods
The synthesis of 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Amination: The ethanamine moiety can be introduced through reductive amination or other amination techniques.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring and cyclopropyl group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride can be compared with similar compounds such as:
1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: This compound has a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine:
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine: This compound has a propanamine moiety instead of an ethanamine moiety, resulting in variations in its chemical behavior and uses.
Properties
IUPAC Name |
1-(1-cyclopropyltetrazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.ClH/c1-4(7)6-8-9-10-11(6)5-2-3-5;/h4-5H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOHKGJXSBODMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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